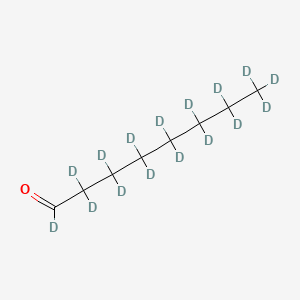
Octanal-d16
Descripción general
Descripción
Octanal-d16 is an isotopically labeled compound of octanal, with the molecular formula C8D16O and a molar mass of 144.31 g/mol . It is a colorless liquid at room temperature with a fragrant orange blossom taste . This compound is a highly volatile organic solvent that is compatible with many organic solvents and water . It is commonly used as a solvent and an intermediate in organic synthesis, as well as in the fragrance and cosmetics industries to enhance the fragrance of products .
Aplicaciones Científicas De Investigación
Octanal-d16 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a starting material and reaction intermediate in organic synthesis.
Biology: Employed in metabolic studies to trace the fate of atoms in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the fragrance and cosmetics industries to enhance product fragrances.
Mecanismo De Acción
Target of Action
Octanal-d16, a deuterium-labeled form of Octanal , primarily targets olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . These receptors are part of a large family of G protein-coupled receptors that detect a wide spectrum of odorants in the environment .
Mode of Action
This compound interacts with its targets, OLFR2 and OR6A2, by serving as an endogenous ligand . Upon binding, it induces cAMP, Ca2+ flux, and production of mitochondrial and cytosolic reactive oxygen species . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .
Biochemical Pathways
The activation of the NLRP3 inflammasome by this compound leads to a cascade of biochemical reactions. The most pronounced pathway altered in response to this compound stimulation is the oxidative stress pathway . This pathway plays a crucial role in the development of atherosclerosis, a chronic inflammatory disease characterized by the deposition of modified lipids and the infiltration of macrophages in the arterial vasculature .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the immune-inflammatory responses in atherosclerotic plaques. It increases the expression and release of cytokines and chemokines, important in the development of lung injury and disease . It also affects the expression of several chemokines and inflammatory cytokines and increases the levels of interleukin 6 (IL-6) and IL-8 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound exhibits strong antifungal activity against certain pathogens in a dose-dependent manner . Moreover, it has been found that this compound can control the mycelial growth of two races of Fusarium oxysporum f. sp. lycopersici, suggesting its potential for future development of novel biofumigants .
Análisis Bioquímico
Biochemical Properties
Octanal-d16, like its parent compound Octanal, interacts with various biomolecules. It has been found to be a ligand for olfactory receptor 2 (OLFR2) and its human ortholog olfactory receptor 6A2 (OR6A2) in vascular macrophages . This interaction activates the NLRP3 inflammasome, driving vascular inflammation and atherosclerosis progression .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, Octanal shows cytotoxicity against Hela cells . In vascular macrophages, this compound, through its interaction with OLFR2, drives vascular inflammation and atherosclerosis progression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with olfactory receptors. This compound, as a ligand for OLFR2, activates the NLRP3 inflammasome . This activation leads to vascular inflammation and atherosclerosis progression .
Temporal Effects in Laboratory Settings
This compound, like other deuterated compounds, is used extensively in laboratory experiments for various purposes .
Metabolic Pathways
Octanal, the parent compound of this compound, is generated by lipid peroxidation .
Métodos De Preparación
Octanal-d16 is typically prepared by oxidizing octanal with heavy water (D2O) in the presence of a specific catalyst . This reaction can be carried out in both laboratory and industrial settings . The process involves the replacement of hydrogen atoms in octanal with deuterium atoms from heavy water, resulting in the formation of this compound .
Análisis De Reacciones Químicas
Octanal-d16 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octanol.
Condensation: This compound can undergo condensation reactions with other compounds, often catalyzed by strong bases like potassium hydroxide.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and strong bases for condensation reactions . The major products formed from these reactions are octanoic acid, octanol, and various condensation products .
Comparación Con Compuestos Similares
- Hexanal-d12
- Nonanal-d18
- Decanal-d20
Octanal-d16 stands out due to its specific applications in enhancing fragrances and its role as an intermediate in organic synthesis .
Propiedades
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-hexadecadeuteriooctan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h8H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGJRNETVAIRJ-ZEFOBESCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858239 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-66-7 | |
| Record name | (~2~H_16_)Octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
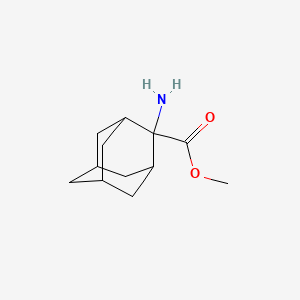




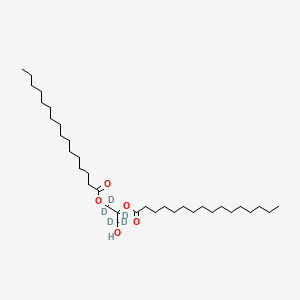
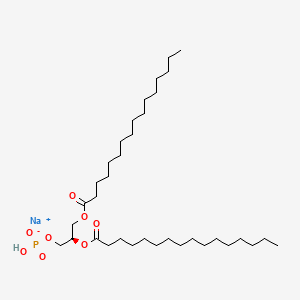
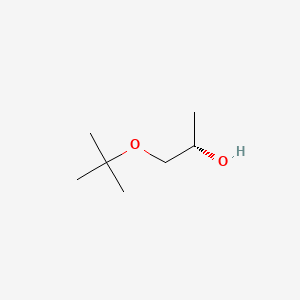
![2-Chloro-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B588351.png)
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
